1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Übersicht

Beschreibung

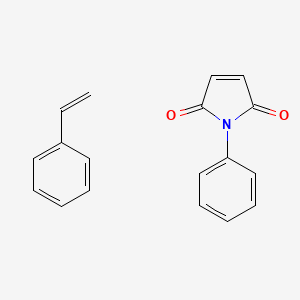

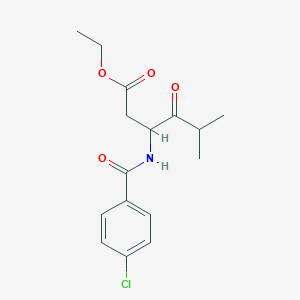

Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :

Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.

Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.

Industrial Production Methods

In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Styrene N-phenylmaleimide undergoes various chemical reactions, including:

Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.

Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .

Wissenschaftliche Forschungsanwendungen

Styrene N-phenylmaleimide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.

Maleic anhydride: Another compound used in copolymerization reactions but with different properties.

Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.

Uniqueness

Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .

Eigenschaften

CAS-Nummer |

26316-43-8 |

|---|---|

Molekularformel |

C18H15NO2 |

Molekulargewicht |

277.3 g/mol |

IUPAC-Name |

1-phenylpyrrole-2,5-dione;styrene |

InChI |

InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |

InChI-Schlüssel |

QDOXQIRWYQMOKT-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Verwandte CAS-Nummern |

26316-43-8 115794-14-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B8659544.png)

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)

![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)

![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)